molecular formula C15H12BrN5O B11702577 2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11702577
M. Wt: 358.19 g/mol
InChI Key: ZEEJSLIRVHFKEW-RQZCQDPDSA-N
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Description

2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a chemical compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is unique due to the presence of both the benzotriazole ring and the bromophenyl groupThe bromophenyl group, in particular, enhances the compound’s reactivity and potential biological activities .

Properties

Molecular Formula

C15H12BrN5O

Molecular Weight

358.19 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12BrN5O/c16-12-7-5-11(6-8-12)9-17-19-15(22)10-21-14-4-2-1-3-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+

InChI Key

ZEEJSLIRVHFKEW-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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